molecular formula C8H18N2O2 B122087 ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine CAS No. 146092-05-9

((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine

Cat. No.: B122087
CAS No.: 146092-05-9
M. Wt: 174.24 g/mol
InChI Key: UUOFRXDFODYHPC-RNFRBKRXSA-N
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Description

((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of (R,R)-tartaric acid derivatives with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to achieve the desired stereochemical purity and overall product quality .

Chemical Reactions Analysis

Types of Reactions

((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced amine derivatives .

Properties

IUPAC Name

[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOFRXDFODYHPC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC(C(O1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1O[C@@H]([C@H](O1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146092-05-9
Record name [(4R,5R)-5-(aminomethyl)-2-(propan-2-yl)-1,3-dioxolan-4-yl]methanamine
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